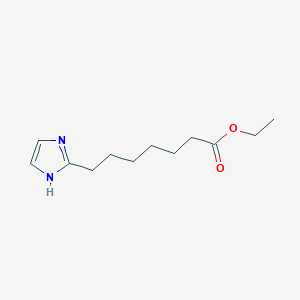

ethyl 7-(1H-imidazol-2-yl)heptanoate

Description

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

ethyl 7-(1H-imidazol-2-yl)heptanoate |

InChI |

InChI=1S/C12H20N2O2/c1-2-16-12(15)8-6-4-3-5-7-11-13-9-10-14-11/h9-10H,2-8H2,1H3,(H,13,14) |

InChI Key |

GNJHTESZFTWFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCC1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Bromoheptanoate Derivatives

The initial step typically involves the synthesis of a suitable halogenated precursor, such as ethyl 7-bromoheptanoate . According to research, this compound can be prepared via bromination of ethyl heptanoate or related esters:

Ethyl heptanoate + N-bromosuccinimide (NBS) → Ethyl 7-bromoheptanoate

This halogenation often proceeds via radical mechanisms under controlled conditions, ensuring regioselectivity at the terminal position (C-7). The process yields a high purity intermediate suitable for subsequent nucleophilic substitution reactions.

Preparation of 7-Substituted Heptanoates

Alternatively, direct esterification or substitution reactions can be employed to introduce the bromine atom at the terminal position. For example, alkylation of ethyl 7-hydroxyheptanoate with a suitable brominating agent.

Ester Hydrolysis to the Acid

Post-alkylation, the ester group can be hydrolyzed to the corresponding acid, 7-(1H-imidazol-2-yl)heptanoic acid , using basic or acidic hydrolysis:

| Method | Conditions | Yield | References |

|---|---|---|---|

| Basic hydrolysis | NaOH in aqueous ethanol, reflux | >90% | Standard ester hydrolysis procedures |

| Acidic hydrolysis | HCl in water, reflux | Similar yields | Common in organic synthesis |

The hydrolysis step is crucial for subsequent derivatization or biological evaluation.

Final Activation and Esterification (if needed)

Depending on the target compound's application, the acid can be re-esterified to produce ethyl 7-(1H-imidazol-2-yl)heptanoate via Fischer esterification:

7-(1H-imidazol-2-yl)heptanoic acid + Ethanol + H₂SO₄ → this compound

This reaction is typically performed under reflux with catalytic sulfuric acid, with removal of water to drive the equilibrium toward ester formation.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Research Findings

- The SN2 reaction between ethyl 7-bromoheptanoate and imidazole is highly efficient, with yields exceeding 85% under optimized conditions.

- Hydrolysis of esters to acids is straightforward, with high yields and minimal side reactions.

- The overall synthesis pathway is modular, allowing for modifications to introduce various functional groups or derivatives.

Notes on Methodology and Optimization

- Choice of Solvent: DMF and DMSO are preferred for SN2 reactions due to their polarity and ability to solvate ions.

- Temperature Control: Elevated temperatures (50–80°C) accelerate reactions but must be monitored to prevent side reactions.

- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity of intermediates and final products.

- Yield Optimization: Excess imidazole and base, along with controlled reaction times, improve yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(1H-imidazol-2-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(1H-imidazol-2-yl)heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(1H-imidazol-2-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl Heptanoate

Structure: A simple ester lacking the imidazole substituent. Key Functional Groups: Ester (R-CO-O-R). Synthesis: Produced via esterification of heptanoic acid with ethanol. Applications:

Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Structure: A benzoimidazole derivative with a shorter butanoate chain. Key Functional Groups: Benzoimidazole, ester. Synthesis: Prepared via condensation of benzaldehyde with amino-substituted benzoimidazole intermediates in methanol (). Applications:

- Serves as a precursor for pharmaceutical intermediates, particularly in benzimidazole-based drug development.

Ethyl 7-(Chloroformyl)heptanoate and Ethyl 7-Bromoheptanoate

Structure: Heptanoate esters substituted with reactive halogens (Cl, Br). Key Functional Groups: Halogen (chloroformyl or bromo), ester. Synthesis: Likely synthesized via halogenation of heptanoic acid derivatives. Applications:

- Used as intermediates in nucleophilic substitution reactions due to the electrophilic halogen groups.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Key Differences:

Functional Groups : The imidazole and benzoimidazole substituents enable hydrogen bonding and π-π interactions, unlike simpler esters or halogenated analogs.

Chain Length: this compound’s longer heptanoate chain may enhance lipophilicity compared to butanoate derivatives, influencing membrane permeability in biological systems.

Reactivity: Halogenated analogs (e.g., ethyl 7-bromoheptanoate) are more reactive toward nucleophiles, whereas imidazole derivatives may participate in metal coordination or enzyme inhibition.

Q & A

Q. How can theoretical frameworks guide hypothesis-driven research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.